molecular formula C9H5NO4 B1629182 2,3-Dioxoindoline-4-carboxylic acid CAS No. 41704-95-4

2,3-Dioxoindoline-4-carboxylic acid

Cat. No.: B1629182
CAS No.: 41704-95-4
M. Wt: 191.14 g/mol
InChI Key: ZTBVJLXMEWWFHD-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its indoline core with two keto groups at positions 2 and 3, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxoindoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The specific conditions, such as the choice of acid (e.g., methanesulfonic acid) and solvent (e.g., methanol), can significantly influence the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction can produce indoline-2,3-diols .

Mechanism of Action

The mechanism of action of 2,3-dioxoindoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2,3-Dioxoindoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual keto groups and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,3-dioxo-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVJLXMEWWFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632686
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41704-95-4
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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